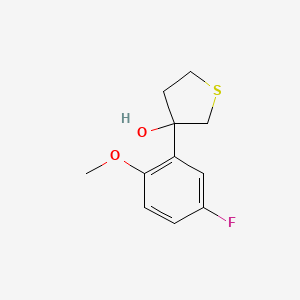

3-(5-Fluoro-2-methoxyphenyl)thiolan-3-ol

Description

3-(5-Fluoro-2-methoxyphenyl)thiolan-3-ol is a heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted at the 3-position with a 5-fluoro-2-methoxyphenyl group. Its molecular formula is C₁₀H₁₁FO₃S, with a calculated molecular weight of 242.26 g/mol. Thiolane derivatives are of interest in medicinal chemistry due to sulfur's role in modulating lipophilicity and metabolic stability. The compound’s synthesis likely involves functionalization of the thiolan-3-ol core via reactions such as the Mitsunobu protocol, which is effective for introducing aryl groups to alcohols .

Propriétés

IUPAC Name |

3-(5-fluoro-2-methoxyphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2S/c1-14-10-3-2-8(12)6-9(10)11(13)4-5-15-7-11/h2-3,6,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPUHSAFUBQSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2(CCSC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their physicochemical characteristics:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Heterocycle | Key Features |

|---|---|---|---|---|---|

| 3-(5-Fluoro-2-methoxyphenyl)thiolan-3-ol | C₁₀H₁₁FO₃S | 242.26 | 5-Fluoro-2-methoxy | Thiolane (5-membered) | Sulfur atom enhances lipophilicity |

| 3-(5-Fluoro-2-methylphenyl)thiolan-3-ol | C₁₀H₁₁FOS | 198.26 | 5-Fluoro-2-methyl | Thiolane | Methyl group reduces polarity vs. methoxy |

| 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol | C₁₀H₁₂FNO₂ | 213.21 | 5-Fluoro-2-methoxy | Azetidine (4-membered) | Nitrogen introduces hydrogen-bonding potential |

Key Differences and Implications

Heterocycle Core

- Thiolane vs. Azetidine: The 5-membered thiolane ring (C₄H₈S) in the target compound reduces ring strain compared to 4-membered azetidine (C₃H₆N). Sulfur in thiolane increases lipophilicity (logP ~2.5 estimated), whereas azetidine’s nitrogen may lower logP (~1.8), influencing membrane permeability and bioavailability.

Substituent Effects

- Methoxy vs. Methyl :

- The methoxy group (-OMe) in the target compound is electron-donating, enhancing resonance stabilization of the aryl ring. This contrasts with the methyl group (-CH₃), which exerts weaker electronic effects but improves metabolic stability by resisting oxidative degradation .

- Fluorine at the 5-position is conserved across analogs, contributing to enhanced bioavailability and resistance to cytochrome P450-mediated metabolism.

Pharmacological and Chemical Relevance

While specific pharmacological data for 3-(5-Fluoro-2-methoxyphenyl)thiolan-3-ol are unavailable in the provided evidence, insights can be extrapolated:

- Thiolane vs. Azetidine : Sulfur’s larger atomic radius and lower electronegativity may enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), whereas azetidine’s rigidity and hydrogen-bonding capacity could favor GPCR targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.